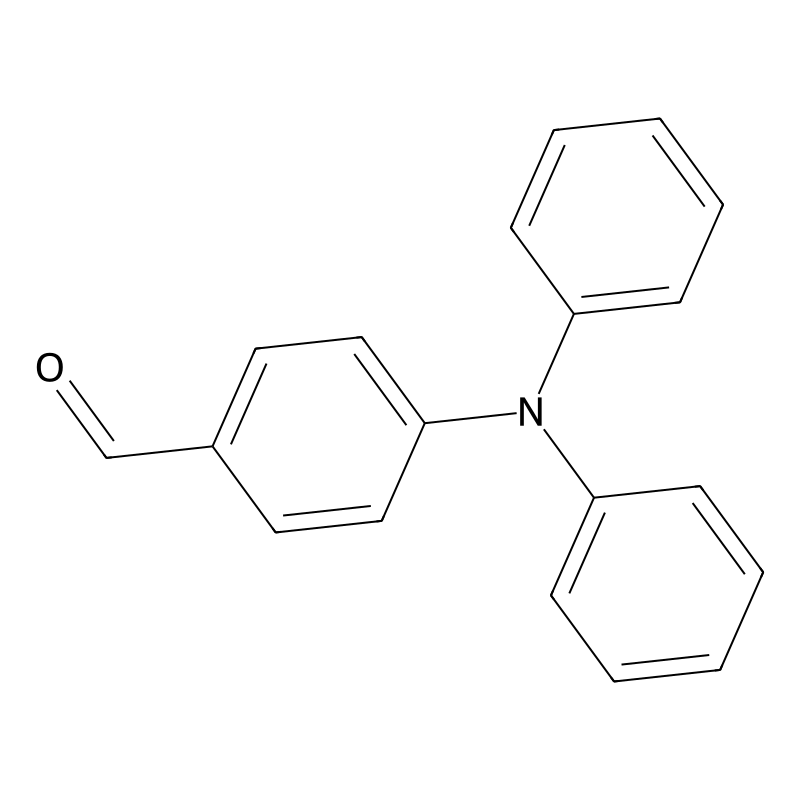

4-(Diphenylamino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The aldehyde functional group (CHO) in 4-(Diphenylamino)benzaldehyde makes it a reactive intermediate for further organic synthesis. It can undergo various condensation reactions with other molecules to form complex organic structures.

Pharmaceutical Chemistry

The diphenylamine group (N(C6H5)2) can contribute to the development of new drugs. This group is present in various bioactive molecules and can influence factors like solubility and binding properties. Further research might explore 4-(Diphenylamino)benzaldehyde as a starting material for synthesizing novel pharmaceutical candidates.

Material Science

Aromatic amines (like the diphenylamine group) can be used in the design of functional materials. Depending on the modifications made, 4-(Diphenylamino)benzaldehyde could potentially be a building block for polymers or other materials with specific electronic or optical properties.

4-(Diphenylamino)benzaldehyde is an organic compound with the molecular formula C₁₉H₁₅NO. It features a benzaldehyde group attached to a diphenylamino moiety, which gives it unique electronic properties. This compound is characterized by its yellowish crystalline appearance and has a melting point of approximately 66-68 °C. The nitrogen atom in the diphenylamino group adopts a trigonal-planar geometry, which influences the compound's reactivity and interactions in various chemical environments .

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions, forming imines or other compounds when reacted with amines.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

Research indicates that 4-(Diphenylamino)benzaldehyde exhibits potential biological activities. It has been studied for its role as an intermediate in synthesizing various biologically active compounds. Some studies suggest that it may have antimicrobial properties, although specific mechanisms of action and efficacy require further investigation .

Several synthesis methods for 4-(Diphenylamino)benzaldehyde have been documented:

- Vilsmeier Reaction: This method involves the reaction of diphenylamine with phosphorus oxychloride and dimethylformamide to produce 4-(Diphenylamino)benzaldehyde .

- Condensation with Benzaldehyde: Diphenylamine can be condensed with benzaldehyde under acidic conditions to yield the desired product .

- Alternative Routes: Other synthetic routes include the use of dichloromethane and triphenylamine in combination with acetone, providing multiple pathways to achieve this compound .

4-(Diphenylamino)benzaldehyde finds applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals .

- Dyes and Pigments: Due to its chromophoric properties, it is also used in dye manufacturing.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Interaction studies of 4-(Diphenylamino)benzaldehyde indicate its potential as a ligand in coordination chemistry. The diphenylamino group can interact with metal ions, forming complexes that may have interesting catalytic properties. These interactions are essential for understanding its role in various chemical processes and applications in materials science .

Several compounds share structural similarities with 4-(Diphenylamino)benzaldehyde, each possessing unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diphenylamine | C₁₂H₁₁N | Basic amine structure; used as a rubber antioxidant. |

| Benzophenone | C₁₄H₁₀O | Contains two phenyl groups; used in UV filters. |

| 4-Aminobenzaldehyde | C₇H₇NO | Contains an amino group; used in dye synthesis. |

Uniqueness of 4-(Diphenylamino)benzaldehyde:

- The presence of both the aldehyde and diphenylamino groups allows for diverse reactivity not found in simpler compounds like diphenylamine or benzophenone.

- Its ability to act as both a nucleophile and electrophile enhances its utility in synthetic chemistry compared to similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant